Methyl 2-(2-(((benzyloxy)carbonyl)amino)-3-methylbutanamido)-3-phenylpropanoate

Description

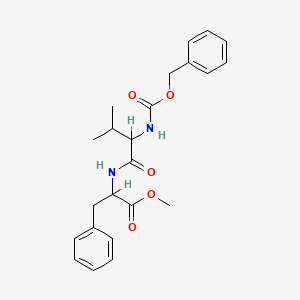

Methyl 2-(2-(((benzyloxy)carbonyl)amino)-3-methylbutanamido)-3-phenylpropanoate is a synthetic peptide-derived ester featuring a benzyloxycarbonyl (Cbz)-protected valine residue (3-methylbutanamido) linked to a phenylpropanoate methyl ester backbone. Its structure integrates aromatic (phenyl), hydrophobic (methylbutanamido), and ester functional groups, which influence its physicochemical properties and biological interactions.

Properties

IUPAC Name |

methyl 2-[[3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]-3-phenylpropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N2O5/c1-16(2)20(25-23(28)30-15-18-12-8-5-9-13-18)21(26)24-19(22(27)29-3)14-17-10-6-4-7-11-17/h4-13,16,19-20H,14-15H2,1-3H3,(H,24,26)(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCLXBNDAOUUZSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)OC)NC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N2O5 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-(((benzyloxy)carbonyl)amino)-3-methylbutanamido)-3-phenylpropanoate typically involves multiple steps. One common method includes the protection of amino groups using benzyloxycarbonyl (Cbz) groups, followed by coupling reactions to form the desired amide bonds. The reaction conditions often require the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of amide bonds .

Industrial Production Methods

In an industrial setting, the production of this compound may involve automated peptide synthesizers that can handle the complex sequence of reactions required. These machines can precisely control the addition of reagents and the removal of protecting groups, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-(((benzyloxy)carbonyl)amino)-3-methylbutanamido)-3-phenylpropanoate can undergo various chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to form benzoic acid derivatives.

Reduction: The amide bonds can be reduced to amines under specific conditions.

Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group can yield benzoic acid, while reduction of the amide bonds can produce primary amines .

Scientific Research Applications

Methyl 2-(2-(((benzyloxy)carbonyl)amino)-3-methylbutanamido)-3-phenylpropanoate has several applications in scientific research:

Chemistry: Used in the synthesis of complex peptides and proteins.

Biology: Employed in the study of enzyme-substrate interactions and protein folding.

Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(2-(((benzyloxy)carbonyl)amino)-3-methylbutanamido)-3-phenylpropanoate involves its interaction with specific molecular targets. The benzyloxycarbonyl group can protect amino groups during peptide synthesis, preventing unwanted side reactions. The compound can also participate in hydrogen bonding and hydrophobic interactions, which are crucial for its biological activity .

Comparison with Similar Compounds

Structural Features

The target compound shares structural motifs with several analogs, differing primarily in substituents, protecting groups, and aromatic systems. Key comparisons include:

Table 1: Structural Variations in Analogs

- Aromatic Systems : Replacement of phenyl with thiophene (MPI15b) or furan (MPI14c) alters electronic properties and solubility. Thiophene’s sulfur atom enhances polarizability, while furan’s oxygen reduces hydrophobicity .

- Protecting Groups : The Cbz group in the target compound contrasts with Boc (tert-butoxycarbonyl) in analogs like 5a, affecting deprotection kinetics and stability under acidic conditions .

Physicochemical Properties

NMR Data :

- The Cbz carbonyl group in the target compound resonates near 150 ppm in 13C NMR, consistent with MPI15b (δ 150.71) and MPI14c (δ 150.58) .

- Phenylpropanoate methyl esters show characteristic signals at ~3.8 ppm (CH3O) in 1H NMR and ~52 ppm (CH3O) in 13C NMR, aligning with compound 4a (δ 3.81 ppm, 51.8 ppm) .

Crystallography: A related compound (Methyl (2R,3R)-3-(((benzyloxy)carbonyl)amino)-2-(4-bromobenzyl)-2-fluoro-3-phenylpropanoate) crystallizes in a monoclinic system (P2(1)) with density 1.435 g/cm³, suggesting similar packing for the target compound .

Biological Activity

Methyl 2-(2-(((benzyloxy)carbonyl)amino)-3-methylbutanamido)-3-phenylpropanoate is a complex organic compound with significant potential in various biological applications. This article explores its biological activity, synthesis methods, and research findings.

Chemical Structure and Properties

The compound has the following molecular formula:

- C23H28N2O6

- Molecular Weight: 412.48 g/mol

Key Structural Features

- Benzyloxycarbonyl Group: Provides protection for amino groups during synthesis.

- Amino Group: Critical for biological interactions.

- Phenylpropanoate Moiety: Influences the compound's reactivity and biological profile.

Synthesis Methods

The synthesis typically involves:

- Protection of Amino Groups: Using benzyloxycarbonyl (Cbz) groups.

- Coupling Reactions: Employing reagents like dicyclohexylcarbodiimide (DCC) to form amide bonds.

- Automated Peptide Synthesizers: For industrial production, ensuring high yield and purity.

The compound interacts with specific molecular targets through:

- Hydrogen Bonding: Facilitates interactions with enzymes and receptors.

- Hydrophobic Interactions: Enhances binding affinity to biological targets.

Applications in Research

- Peptide Synthesis: Used as a building block in the formation of peptides.

- Enzyme Studies: Investigated for its role in enzyme-substrate interactions.

- Drug Development: Explored as a potential pharmaceutical agent due to its structural complexity.

Case Studies and Research Findings

Several studies highlight the compound's biological activity:

| Study | Findings |

|---|---|

| Study 1 | Demonstrated effective inhibition of specific enzymes, suggesting potential therapeutic applications. |

| Study 2 | Showed that modifications of the benzyloxy group can enhance bioactivity, indicating structure-activity relationships. |

| Study 3 | Investigated its role in cellular signaling pathways, revealing insights into its mechanism of action at the molecular level. |

Toxicity and Safety

Preliminary toxicity assessments indicate:

- Low toxicity profiles under controlled laboratory conditions.

- Further studies are required to establish comprehensive safety data.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.